molecular formula C12H20Cl2N2O B3033962 2-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride CAS No. 1286265-31-3

2-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride

Cat. No.: B3033962
CAS No.: 1286265-31-3
M. Wt: 279.20
InChI Key: XMJUFMSNAKSBFL-UHFFFAOYSA-N
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Description

2-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride is a synthetic organic compound with the molecular formula C12H19ClN2O and a molecular weight of 242.75 g/mol . This compound is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride typically involves the reaction of 4-aminopiperidine with benzyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride can be compared with other similar compounds, such as:

    2-[(4-Aminopiperidin-1-yl)methyl]phenol: Lacks the dihydrochloride salt form, which may affect its solubility and stability.

    4-Aminopiperidine: A simpler structure that serves as a precursor in the synthesis of more complex compounds.

    Benzyl chloride: An electrophile used in the synthesis of this compound.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.

Properties

IUPAC Name

2-[(4-aminopiperidin-1-yl)methyl]phenol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c13-11-5-7-14(8-6-11)9-10-3-1-2-4-12(10)15;;/h1-4,11,15H,5-9,13H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJUFMSNAKSBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC=CC=C2O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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